Cas no 950272-84-1 (3-chloro-6-(4-chlorophenyl)methanesulfonylpyridazine)

3-Chloro-6-(4-chlorophenyl)methanesulfonylpyridazine is a sulfonylpyridazine derivative with potential applications in agrochemical and pharmaceutical research. Its structure features a chloro-substituted phenyl ring and a methanesulfonyl group, contributing to its reactivity and selectivity in chemical synthesis. This compound may serve as a key intermediate in the development of biologically active molecules, particularly in the design of herbicides or enzyme inhibitors. The presence of both chloro and sulfonyl functional groups enhances its electrophilic properties, facilitating further derivatization. Its stability under standard conditions makes it suitable for laboratory-scale reactions. Researchers value this compound for its synthetic versatility in constructing complex heterocyclic frameworks.
3-chloro-6-(4-chlorophenyl)methanesulfonylpyridazine structure
950272-84-1 structure
Product Name:3-chloro-6-(4-chlorophenyl)methanesulfonylpyridazine
CAS No:950272-84-1
MF:C11H8Cl2N2O2S
MW:303.164419174194
CID:6382811
PubChem ID:22425602
Update Time:2025-11-01

3-chloro-6-(4-chlorophenyl)methanesulfonylpyridazine Chemical and Physical Properties

Names and Identifiers

    • 3-chloro-6-(4-chlorophenyl)methanesulfonylpyridazine
    • F6548-0590
    • CCG-127346
    • 3-chloro-6-((4-chlorobenzyl)sulfonyl)pyridazine
    • 3-Chloro-6-(4-chloro-phenylmethanesulfonyl)-pyridazine
    • AKOS001781810
    • 950272-84-1
    • Inchi: 1S/C11H8Cl2N2O2S/c12-9-3-1-8(2-4-9)7-18(16,17)11-6-5-10(13)14-15-11/h1-6H,7H2
    • InChI Key: VELCIRLPIHCOEM-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)CS(C1=CC=C(N=N1)Cl)(=O)=O

Computed Properties

  • Exact Mass: 301.9683541g/mol
  • Monoisotopic Mass: 301.9683541g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 364
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 68.3Ų

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Additional information on 3-chloro-6-(4-chlorophenyl)methanesulfonylpyridazine

Introduction to 3-Chloro-6-(4-Chlorophenyl)methanesulfonylpyridazine (CAS No. 950272-84-1)

3-Chloro-6-(4-chlorophenyl)methanesulfonylpyridazine, with the CAS number 950272-84-1, is a unique and versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyridazines, which are six-membered heterocyclic compounds containing two nitrogen atoms. The presence of a chloro substituent and a methanesulfonyl group attached to a phenyl ring imparts distinct chemical and biological properties, making it a valuable candidate for various applications.

The molecular structure of 3-chloro-6-(4-chlorophenyl)methanesulfonylpyridazine is characterized by its aromatic ring system and the functional groups that enhance its reactivity and bioactivity. The chloro substituents on both the pyridazine ring and the phenyl ring contribute to its lipophilicity, which is crucial for its ability to cross biological membranes. The methanesulfonyl group, on the other hand, introduces polarity and can participate in hydrogen bonding, further influencing its pharmacological properties.

In recent years, there has been a surge in research focused on the development of novel therapeutic agents derived from pyridazine scaffolds. 3-Chloro-6-(4-chlorophenyl)methanesulfonylpyridazine has shown promise in several areas, including anti-inflammatory, anti-cancer, and anti-microbial activities. For instance, studies have demonstrated its potential as an inhibitor of specific enzymes involved in inflammatory pathways, making it a potential candidate for the treatment of chronic inflammatory diseases such as rheumatoid arthritis and asthma.

Beyond its anti-inflammatory properties, 3-chloro-6-(4-chlorophenyl)methanesulfonylpyridazine has also been investigated for its anti-cancer effects. Research has shown that this compound can induce apoptosis in cancer cells by modulating key signaling pathways. Specifically, it has been found to inhibit the activity of certain kinases that are overexpressed in various types of cancer, thereby reducing tumor growth and metastasis. These findings have opened up new avenues for the development of targeted cancer therapies.

The anti-microbial activity of 3-chloro-6-(4-chlorophenyl)methanesulfonylpyridazine has also been explored. Studies have indicated that this compound exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria. Its mechanism of action involves disrupting bacterial cell membranes and inhibiting essential metabolic processes, making it a promising lead compound for the development of new antibiotics to combat drug-resistant strains.

In addition to its direct biological activities, 3-chloro-6-(4-chlorophenyl)methanesulfonylpyridazine serves as an important intermediate in the synthesis of more complex molecules with enhanced therapeutic potential. Its reactivity and structural flexibility allow chemists to introduce various functional groups and modifications, leading to the creation of analogs with improved pharmacokinetic properties and reduced side effects.

The synthesis of 3-chloro-6-(4-chlorophenyl)methanesulfonylpyridazine typically involves multi-step processes that require careful control of reaction conditions to ensure high yields and purity. Recent advancements in synthetic methodologies have led to more efficient routes for its production, making it more accessible for large-scale applications in both research and industry.

Clinical trials are currently underway to evaluate the safety and efficacy of 3-chloro-6-(4-chlorophenyl)methanesulfonylpyridazine in various therapeutic contexts. Preliminary results have been promising, with no significant adverse effects reported at therapeutic doses. However, further studies are needed to fully understand its long-term safety profile and optimize its use in clinical settings.

In conclusion, 3-chloro-6-(4-chlorophenyl)methanesulfonylpyridazine (CAS No. 950272-84-1) is a multifaceted compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and diverse biological activities make it an exciting area of focus for scientists and researchers working towards the development of novel therapeutic agents. As ongoing studies continue to uncover new insights into its mechanisms of action and potential uses, this compound is poised to play a significant role in advancing medical treatments for various diseases.

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